Ammonium nonadecafluorononanesulphonate
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Overview
Description
Ammonium nonadecafluorononanesulphonate is a chemical compound with the molecular formula C₉H₄F₁₉NO₃S. It is known for its unique properties as a surfactant and is often used in various industrial applications. This compound is part of the perfluoroalkane sulfonate family, which is characterized by its high thermal stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium nonadecafluorononanesulphonate is typically synthesized through the reaction of perfluorononanesulfonic acid with ammonia. The reaction conditions often involve controlled temperatures and pressures to ensure the complete conversion of the acid to its ammonium salt form . The general reaction can be represented as:
C9F19SO3H+NH3→C9F19SO3NH4
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the perfluorononanesulfonic acid is continuously fed and reacted with ammonia. The process is optimized to achieve high yields and purity, often involving purification steps such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Ammonium nonadecafluorononanesulphonate primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and alcohols. The reaction typically occurs under mild conditions with the formation of sulfonate esters as major products.
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the sulfonate group, leading to the formation of sulfonic acids.
Major Products
The major products formed from these reactions include sulfonate esters, sulfonic acids, and alcohols, depending on the type of reaction and reagents used .
Scientific Research Applications
Ammonium nonadecafluorononanesulphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ammonium nonadecafluorononanesulphonate exerts its effects is primarily through its surfactant properties. It reduces surface tension at the oil-water interface, enhancing the wetting and spreading of liquids. At the molecular level, it interacts with hydrophobic and hydrophilic regions, facilitating the formation of micelles and emulsions .
Comparison with Similar Compounds
Ammonium nonadecafluorononanesulphonate is unique due to its high fluorine content, which imparts exceptional thermal stability and resistance to chemical degradation. Similar compounds include:
Ammonium perfluorooctanesulfonate (PFOS): Similar surfactant properties but with a shorter carbon chain.
Ammonium perfluorodecanesulfonate (PFDS): Another perfluoroalkane sulfonate with comparable applications but different chain length.
These compounds share similar properties but differ in their chain lengths and specific applications, making this compound particularly suitable for high-temperature and high-stability applications .
Properties
CAS No. |
17202-41-4 |
---|---|
Molecular Formula |
C9HF19O3S.H3N C9H4F19NO3S |
Molecular Weight |
567.17 g/mol |
IUPAC Name |
azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane-1-sulfonate |
InChI |
InChI=1S/C9HF19O3S.H3N/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)32(29,30)31;/h(H,29,30,31);1H3 |
InChI Key |
CCLOSADEZDSARB-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F.N |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F.[NH4+] |
17202-41-4 | |
Pictograms |
Acute Toxic; Health Hazard |
Origin of Product |
United States |
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